N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials include pyrazole derivatives, furans, and trifluoromethylated compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE include other pyrazolopyrimidines with varying substituents. Examples include:
- N~2~-[(1H-PYRAZOL-4-YL)METHYL]-5-(2-FURYL)-7-(METHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
- N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-FURYL)-7-(FLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of N2-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(2-FURYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific substituents, which can influence its chemical properties, biological activity, and potential applications. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and binding affinity to certain targets.
Properties
Molecular Formula |
C18H19F3N6O2 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H19F3N6O2/c1-10-11(9-23-26(10)2)8-22-17(28)13-7-16-24-12(14-4-3-5-29-14)6-15(18(19,20)21)27(16)25-13/h3-5,7,9,12,15,24H,6,8H2,1-2H3,(H,22,28) |
InChI Key |
HIAKPHWWWSXXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NN3C(CC(NC3=C2)C4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
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